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molecular formula C4H10O5S2 B8653003 2-(Methylsulfonyl)ethyl methanesulfonate

2-(Methylsulfonyl)ethyl methanesulfonate

Cat. No. B8653003
M. Wt: 202.3 g/mol
InChI Key: ABXBBEBCOITZEX-UHFFFAOYSA-N
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Patent
US05932571

Procedure details

Combine 2-methylsulfonylethanol (7.7 g, 62 mmol) and dichloromethane (50 mL). Cool in an ice bath. Add methanesulfonyl chloride (7.81 g , 68.2 mmol). Add diisopropylethylamine (8.0 g, 62 mmol). After the addition of diisopropylethylamine, warm to ambient temperature. After 12 hours, add water and separate the layers. Extract the organic layer with a saturated aqueous sodium bicarbonate solution. Dry the organic layer over Na2SO4, filter and evaporate in vacuo to give the title compound: mp; 55-57° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
7.81 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][OH:7])(=[O:4])=[O:3].ClCCl.[CH3:11][S:12](Cl)(=[O:14])=[O:13].C(N(C(C)C)CC)(C)C>O>[S:12]([O:7][CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:14])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
CS(=O)(=O)CCO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
7.81 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S(C)(=O)(=O)OCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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